BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C22H24N2O3S . This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Scientific Research Applications
BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. The benzyl and propoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidines and their derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . BENZYL 6-METHYL-4-(2-PROPOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5g/mol |
IUPAC Name |
benzyl 6-methyl-4-(2-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N2O3S/c1-3-13-26-18-12-8-7-11-17(18)20-19(15(2)23-22(28)24-20)21(25)27-14-16-9-5-4-6-10-16/h4-12,20H,3,13-14H2,1-2H3,(H2,23,24,28) |
InChI Key |
BVXXNFYLFRFMQZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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